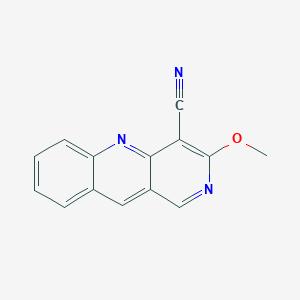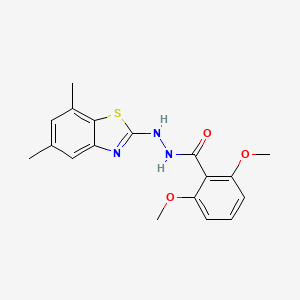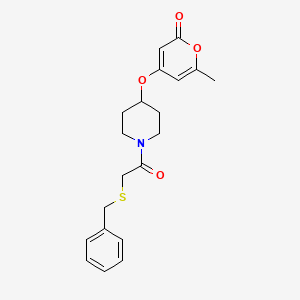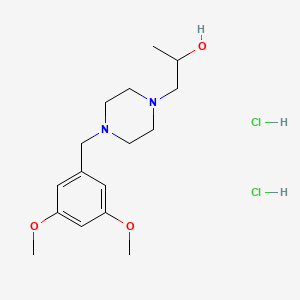
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide, also known as Compound X, is a chemical compound with potential pharmaceutical applications. This compound has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to induce apoptosis in cancer cells, suggesting that it may act as a cytotoxic agent.
Biochemical and physiological effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential anti-inflammatory and analgesic properties. This compound may be useful in studying the mechanisms of pain and inflammation-related disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide may be useful in studying the mechanisms of cancer cell growth and apoptosis.
One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also be toxic to healthy cells. Additionally, the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is a multistep process that requires the use of various reagents and solvents, which may be hazardous.
Direcciones Futuras
There are several future directions for the research of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide. One direction is to further investigate its potential anti-inflammatory and analgesic properties. This compound may be useful in the development of new treatments for pain and inflammation-related disorders.
Another future direction is to investigate its potential as an anticancer agent. N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have potential antitumor activity, and further research may lead to the development of new cancer treatments.
Finally, future research may focus on the synthesis of analogs of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide with improved pharmacological properties. Analog synthesis may lead to compounds with increased potency, reduced toxicity, and improved bioavailability.
Conclusion:
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is a chemical compound with potential pharmaceutical applications. This compound has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits. Research has shown that N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has anti-inflammatory and analgesic properties, as well as potential antitumor activity. Future research may focus on further investigating the potential therapeutic applications of this compound, as well as the synthesis of analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-methyl-3-nitrophenol with potassium carbonate in dimethylformamide to produce 2-methyl-3-nitrophenoxide. Next, 2-methyl-3-nitrophenoxide is reacted with 2-bromoethyl acetate in the presence of potassium carbonate and dimethylformamide to produce 2-(2-methyl-3-nitrophenoxy)ethyl acetate. The final step involves the reaction of 2-(2-methyl-3-nitrophenoxy)ethyl acetate with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of triethylamine and dichloromethane to produce N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been the subject of scientific research due to its potential pharmaceutical applications. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have potential antitumor activity, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)15(4,9-16)17-14(19)8-22-13-7-5-6-12(11(13)3)18(20)21/h5-7,10H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMNBBNTTOEJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)



![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)
![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)

![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)

![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)